Computed Lipophilicity (XLogP3) Comparison: 2-(Oxan-3-yl)azetidine vs. 3-(Oxan-3-yl)azetidine
The target compound 2-(Oxan-3-yl)azetidine exhibits a computed XLogP3 of 0.6, which is 0.2 log units higher than that of its regioisomer 3-(Oxan-3-yl)azetidine (XLogP3 = 0.4), both values derived from PubChem's XLogP3 algorithm [1]. This difference indicates that attaching the azetidine ring at the 2-position (rather than the 3-position) to the oxane 3-position yields a measurably more lipophilic scaffold, which may translate into enhanced passive membrane permeability.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 3-(Oxan-3-yl)azetidine, XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07/2025.04.14); both compounds share identical molecular formula C₈H₁₅NO and MW 141.21 |
Why This Matters
A 0.2 log unit increase in XLogP3 can be meaningful in lead optimization where fine-tuning lipophilicity impacts ADME properties, and this quantifiable regioisomeric difference enables rational selection between the two scaffolds.
- [1] PubChem Compound Summary, CID 65805304 [2-(Oxan-3-yl)azetidine, XLogP3 = 0.6]; PubChem Compound Summary, CID 130510879 [3-(Oxan-3-yl)azetidine, XLogP3 = 0.4]. National Center for Biotechnology Information. Accessed May 2026. View Source
